molecular formula C25H23N3O4 B2498912 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide CAS No. 903343-10-2

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2498912
CAS No.: 903343-10-2
M. Wt: 429.476
InChI Key: KKRYTIRGKRWFET-UHFFFAOYSA-N
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Description

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Characterization : Compounds with complex structures similar to "2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide" have been synthesized for various purposes, including the study of their cytotoxic activities. For example, a study on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives demonstrates the potential of such compounds in medical research, especially in cancer studies (Hassan, Hafez, & Osman, 2014).

  • Photoluminescence : Another fascinating area of research involves the study of photoluminescent materials for potential applications in sensing, imaging, and optoelectronics. A study on 6-Amino-8-cyanobenzo[1, 2-b]indolizines revealed unusual blue-shifted acid-responsive photoluminescence behavior, highlighting the intricate relationship between chemical structure and photophysical properties (Outlaw, Zhou, Bragg, & Townsend, 2016).

  • Antimicrobial and Antioxidant Properties : The synthesis of novel compounds often extends to the exploration of their potential antimicrobial and antioxidant properties. A study on the synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, for instance, revealed significant antimicrobial and antioxidant activities, suggesting potential applications in the development of new pharmaceuticals (Uppar et al., 2020).

  • Antiproliferative Activity : The exploration of novel compounds for their antiproliferative activity against cancer cell lines is another critical area of research. The synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide and its significant inhibitory activity against some cancer cell lines exemplifies the potential therapeutic applications of these compounds (Lu et al., 2021).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Benzoyl Group: The 4-ethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination and Carboxamide Formation: The amino group and the carboxamide functionality can be introduced through nucleophilic substitution reactions, often involving amines and carboxylic acid derivatives under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and

Properties

IUPAC Name

2-amino-3-(4-ethoxybenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-32-19-11-7-16(8-12-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-17-9-13-18(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRYTIRGKRWFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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